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Compound of Interest

Compound Name: C13H13BrN20S2

Cat. No.: B12180299

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of the novel thiazole-
containing compound with the molecular formula C13H13BrN20S2. Thiazole and its
derivatives are of significant interest in medicinal chemistry due to their wide range of biological
activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These
protocols are designed to assist researchers in modifying the core structure of
C13H13BrN20S2 to explore its structure-activity relationships (SAR) and develop new
therapeutic agents.

Hypothetical Structure of C13H13BrN20S2

For the purpose of this guide, we propose a hypothetical structure for C13H13BrN20S2 that is
consistent with its molecular formula and contains a thiazole moiety, a common scaffold in
pharmacologically active compounds.[3][4] The proposed structure is 4-(5-bromothiophen-2-yl)-
N-(thiazol-2-yl)butanamide. This structure contains both a thiazole and a thiophene ring, which
are important sulfur-containing heterocycles in drug discovery.[5]

Proposed Structure:
e IUPAC Name: 4-(5-bromothiophen-2-yl)-N-(thiazol-2-yl)butanamide

e Molecular Formula: C13H13BrN20S2
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o Key Features:
o A central butanamide linker
o Aterminal 2-aminothiazole group, which is a common starting point for derivatization.[6]

o A 5-bromothiophen-2-yl group, offering sites for modification.

General Derivatization Strategies

The derivatization of C13H13BrN20S2 can be approached by targeting several reactive sites
within the molecule. The primary locations for chemical modification are the thiazole ring, the
secondary amine of the amide linkage, and the bromine-substituted thiophene ring.

Key Derivatization Reactions:

« N-Alkylation of the Thiazole Ring: Alkylation of the nitrogen atom in the thiazole ring can lead
to the formation of thiazolium salts, which have applications as catalysts and have shown
biological activity.[6][7]

» Electrophilic Substitution on the Thiazole Ring: Depending on the existing substituents,
electrophilic substitution reactions such as halogenation or sulfonation can occur at the C4 or
C5 position of the thiazole ring.[6]

e Nucleophilic Substitution on the Thiazole Ring: The C2 position of the thiazole ring is
susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized.[6]

» Modification of the Amide Linkage: The secondary amine of the amide can potentially be
alkylated or acylated under specific conditions, although this may be challenging without
affecting other parts of the molecule.

e Cross-Coupling Reactions on the Bromothiophene Ring: The bromine atom on the thiophene
ring is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.qg.,
Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

Experimental Protocols

The following are detailed protocols for key derivatization reactions.
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3.1. Protocol 1: N-Alkylation of the Thiazole Ring

This protocol describes the reaction of C13H13BrN20S2 with an alkyl halide to form a
thiazolium salt.

e Materials:
o C13H13BrN20S2
o Alkyl halide (e.g., methyl iodide, benzyl bromide)
o Anhydrous N,N-dimethylformamide (DMF)
o Diethyl ether
o Round-bottom flask
o Magnetic stirrer
o Stir bar
o Reflux condenser
o Nitrogen or argon atmosphere setup
» Procedure:

o Dissolve C13H13BrN20S2 (1.0 eq) in anhydrous DMF in a round-bottom flask under an
inert atmosphere.

[e]

Add the alkyl halide (1.1 eq) to the solution.

o

Stir the reaction mixture at room temperature for 24 hours or heat to 50-60 °C for 4-6
hours if the reaction is slow. Monitor the reaction progress by thin-layer chromatography
(TLC).

[e]

Upon completion, cool the reaction mixture to room temperature.

o

Precipitate the product by adding diethyl ether to the reaction mixture.
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[e]

Collect the solid product by vacuum filtration.

o

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

[¢]

Dry the product under vacuum.

[¢]

Characterize the final product by NMR and mass spectrometry.
3.2. Protocol 2: Suzuki Cross-Coupling on the Bromothiophene Ring

This protocol details the palladium-catalyzed Suzuki coupling of C13H13BrN20S2 with a
boronic acid to introduce a new aryl or alkyl group.

e Materials:
o C13H13BrN20S2
o Aryl or alkyl boronic acid (1.2 eq)
o Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
o Base (e.g., K2CO3, Na2C0g3, 2.0 eq)
o Solvent system (e.g., toluene/ethanol/water or dioxane/water)
o Round-bottom flask
o Magnetic stirrer
o Stir bar
o Reflux condenser
o Nitrogen or argon atmosphere setup
e Procedure:

o To a round-bottom flask, add C13H13BrN20S2 (1.0 eq), the boronic acid (1.2 eq), the
palladium catalyst (0.05 eq), and the base (2.0 eq).
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o Add the solvent system under an inert atmosphere.

o Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor
the reaction progress by TLC or LC-MS.

o After completion, cool the reaction mixture to room temperature.

o Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
o Concentrate the organic solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

o Characterize the purified product by NMR and mass spectrometry.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for a series of derivatization
reactions based on the protocols described above. This data is for illustrative purposes to guide
researchers in their experimental design.
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Derivatization

Purity (%) (by

Derivative ID . Reagent Yield (%)

Reaction HPLC)
C13H13BrN20S . _

N-Alkylation Methyl lodide 85 98
2-D01
C13H13BrN20S

N-Alkylation Benzyl Bromide 78 97
2-D02
C13H13BrN20S ) ) Phenylboronic

Suzuki Coupling ] 65 95
2-D03 Acid

4-

C13H13BrN20S ] ]

Suzuki Coupling Methoxyphenylb 62 96
2-D04 . .

oronic Acid

C13H13BrN20S ) ] Pyridine-3-

Suzuki Coupling ) ) 55 94
2-D05 boronic Acid

Visualizations

5.1. Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis and derivatization of
C13H13BrN20S2 and subsequent biological evaluation.

Caption: General workflow for C13H13BrN20S2 derivatization and evaluation.

5.2. Hypothetical Signaling Pathway Inhibition

Thiazole derivatives have been investigated as inhibitors of various signaling pathways
implicated in cancer.[1] The diagram below depicts a hypothetical scenario where a derivative
of C13H13BrN20S2 inhibits the PI3K/Akt signaling pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a C13H13BrN20S2 derivative.

These protocols and guidelines are intended to serve as a starting point for the chemical
modification of C13H13BrN20S2. Researchers are encouraged to adapt and optimize these
methods based on their specific research goals and available resources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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